Desfluoro Tedizolid Phosphate Ester
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Overview
Description
Desfluoro Tedizolid Phosphate Ester is a derivative of Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. This compound is designed to combat multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . The modification of Tedizolid Phosphate to this compound involves the removal of a fluorine atom, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Desfluoro Tedizolid Phosphate Ester involves a coupling reaction between specific precursor compounds. One method involves the reaction of a compound represented by formula II with a compound represented by formula III to generate the desired ester . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used in the synthesis of Tedizolid Phosphate. The process involves the use of readily available raw materials and a straightforward synthetic route, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Desfluoro Tedizolid Phosphate Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or alkaline conditions to break down the ester bond.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include the active metabolite Tedizolid and various degradation products. These products are analyzed to ensure the compound’s stability and efficacy .
Scientific Research Applications
Desfluoro Tedizolid Phosphate Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of oxazolidinone derivatives.
Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating acute bacterial skin and skin structure infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Desfluoro Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but may exhibit unique interactions due to the absence of the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
Tedizolid Phosphate: The parent compound with a fluorine atom.
Linezolid: An earlier oxazolidinone antibiotic with a similar mechanism of action.
Delafloxacin: Another antibiotic with activity against Gram-positive bacteria
Uniqueness
Desfluoro Tedizolid Phosphate Ester is unique due to its structural modification, which may enhance its activity against certain resistant bacterial strains. The removal of the fluorine atom can influence its pharmacokinetic properties and reduce potential side effects .
Conclusion
This compound represents a promising advancement in the field of antibiotics, offering potential benefits in combating multidrug-resistant bacterial infections. Its unique chemical structure, preparation methods, and diverse applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N6O6P |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1 |
InChI Key |
ISLJNGLDFPBGAQ-CQSZACIVSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O |
Origin of Product |
United States |
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